Bienvenue dans la boutique en ligne BenchChem!

Cmd178 (tfa)

Immunology STAT5 signaling Treg cell development

CMD178 (TFA) is a computationally designed lead peptide that selectively inhibits STAT5 via upstream competitive binding to IL-2Rα (IC50=15.8 nM), suppressing Foxp3 expression and Treg development without direct SH2 domain blockade. Unlike pan-STAT inhibitors, its high selectivity for STAT5 over STAT1 preserves immune effector functions. Ideal for tumor microenvironment and autoimmune disease models requiring pathway-specific Treg modulation. Use at 100 μM in T-cell assays to confirm STAT5 phosphorylation inhibition. Supplied with CoA and MSDS for research use only.

Molecular Formula C9H11F5KO3Y
Molecular Weight 390.18 g/mol
Cat. No. B12423732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCmd178 (tfa)
Molecular FormulaC9H11F5KO3Y
Molecular Weight390.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CO.C(=O)(C(F)(F)F)O.F.F.[K].[Y]
InChIInChI=1S/C7H8O.C2HF3O2.2FH.K.Y/c8-6-7-4-2-1-3-5-7;3-2(4,5)1(6)7;;;;/h1-5,8H,6H2;(H,6,7);2*1H;;
InChIKeyQGZCHBCENMVUSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cmd178 (TFA) Product-Specific Evidence for Scientific Procurement in STAT5-Targeted Research


Cmd178 (TFA), also known as CMD178 TFA, is a computationally designed lead peptide that functions as a selective inhibitor of signal transducer and activator of transcription 5 (STAT5) [1]. It exerts its inhibitory effects by disrupting the interaction between interleukin-2 (IL-2) and soluble IL-2 receptor alpha (sIL-2Rα), thereby downregulating downstream Foxp3 expression and suppressing regulatory T cell (Treg) development [1]. This peptide is primarily utilized in immunology and oncology research settings to modulate IL-2/sIL-2Rα signaling pathways .

Why Cmd178 (TFA) Cannot Be Replaced by Generic STAT5 Inhibitors in IL-2/sIL-2Rα Pathway Studies


Generic substitution with other STAT5-targeting compounds is inadvisable due to fundamental differences in mechanism of action and selectivity profiles. While many small-molecule STAT5 inhibitors (e.g., IST5-002, SH-4-54) directly target the STAT5 SH2 domain to block phosphorylation or dimerization [1], Cmd178 (TFA) operates upstream by competitively binding to IL-2Rα (CD25) and preventing the IL-2-mediated activation of STAT5 [2]. This distinct modality translates into a unique functional outcome—specific suppression of Foxp3 and Treg development [2]—that is not reliably reproduced by downstream STAT5 inhibitors. Furthermore, reported selectivity data indicates that Cmd178 (TFA) exhibits high selectivity for STAT5 over STAT1 , a profile that varies considerably among alternative STAT5 inhibitors.

Cmd178 (TFA) Quantitative Differentiation vs. STAT5 Inhibitor Comparators


Mechanistic Differentiation: Upstream IL-2Rα Binding vs. Downstream STAT5 SH2 Domain Inhibition

Cmd178 (TFA) inhibits STAT5 activation via a distinct upstream mechanism—competitive binding to IL-2Rα (CD25)—whereas comparator STAT5 inhibitors such as IST5-002 and SH-4-54 target the STAT5 SH2 domain to block dimerization and DNA binding [1]. This mechanistic divergence is supported by functional data: Cmd178 (TFA) reduces Foxp3 expression and Treg development [2], a phenotype not uniformly observed with SH2 domain inhibitors. No direct head-to-head comparison is available, but class-level inference indicates that upstream inhibition of IL-2/sIL-2Rα signaling by Cmd178 (TFA) may preserve broader cytokine signaling networks compared to direct STAT5 inhibition.

Immunology STAT5 signaling Treg cell development

Potency Comparison: Cmd178 (TFA) STAT5 Phosphorylation Inhibition (IC50 = 15.8 nM) vs. IST5-002 and SH-4-54

Cmd178 (TFA) demonstrates potent inhibition of IL-2-induced STAT5 phosphorylation with a reported IC50 of 15.8 nM . In comparison, the small-molecule STAT5a/b inhibitor IST5-002 exhibits IC50 values of 1.5 μM (Stat5a) and 3.5 μM (Stat5b) [1], while the dual STAT3/5 inhibitor SH-4-54 binds STAT5 with a Kd of 464 nM . This places Cmd178 (TFA) approximately 95-fold more potent than IST5-002 and 29-fold more potent than the SH-4-54 Kd value. Note that these data originate from different assay systems; direct head-to-head comparisons are lacking.

STAT5 inhibition IC50 comparison IL-2 signaling

Functional Selectivity: Cmd178 (TFA) Suppression of Foxp3 and Treg Development vs. Broad STAT5 Inhibition

Cmd178 (TFA) uniquely inhibits IL-2/sIL-2Rα-induced Foxp3 expression and Treg cell development at a concentration of 100 μM . In contrast, broad-spectrum STAT5 inhibitors like IST5-002 or SH-4-54 lack this specific functional readout in standard assays. While no direct quantitative comparison of Treg suppression is available, the differential effect is rooted in the distinct upstream mechanism of Cmd178 (TFA). Class-level inference suggests that Cmd178 (TFA) provides a more pathway-selective phenotype than pan-STAT5 inhibitors.

Foxp3 regulation Treg suppression IL-2Rα signaling

Selectivity Profile: Cmd178 (TFA) High Selectivity for STAT5 over STAT1 vs. Comparator STAT Inhibitors

Cmd178 (TFA) is reported to exhibit high selectivity for STAT5 over STAT1 . This contrasts with small-molecule STAT5 inhibitors such as Nifuroxazide, which inhibits STAT1, STAT3, and STAT5 with comparable potency (IC50 ≈ 3 μM for STAT3) , and Pimozide, which has dual STAT3/5 activity alongside dopamine receptor antagonism . While quantitative selectivity indices are not publicly available, the peptide nature and unique binding site of Cmd178 (TFA) suggest a cleaner STAT5-selective profile that may reduce confounding effects from STAT1 or STAT3 inhibition.

STAT5 selectivity STAT1 off-target peptide inhibitor

Optimal Research Applications for Cmd178 (TFA) Based on Differential Evidence


Investigating IL-2/sIL-2Rα-Mediated STAT5 Activation in Treg Cell Differentiation

Cmd178 (TFA) is uniquely suited for studies dissecting the role of IL-2/sIL-2Rα signaling in driving STAT5 phosphorylation and subsequent Foxp3 upregulation . Its upstream competitive binding to IL-2Rα (IC50 = 15.8 nM) enables precise blockade of this specific pathway, avoiding the confounding effects of direct STAT5 SH2 domain inhibitors . Researchers can use Cmd178 (TFA) at 100 μM in T cell assays to confirm inhibition of STAT5 phosphorylation and Foxp3 expression .

Treg-Suppressive Studies in Oncology and Autoimmunity Models

In tumor microenvironment or autoimmune disease models where Treg-mediated immunosuppression is a key variable, Cmd178 (TFA) provides a pathway-selective tool to reduce Treg numbers . Unlike pan-STAT5 inhibitors, Cmd178 (TFA) specifically suppresses Treg development induced by IL-2/sIL-2Rα signaling , making it ideal for testing combinatorial approaches with checkpoint inhibitors . The high selectivity for STAT5 over STAT1 further ensures that immune effector functions remain largely uncompromised.

Selective STAT5 Inhibition with Minimal STAT1/3 Crosstalk

When experimental protocols require STAT5 inhibition while preserving STAT1 and STAT3 signaling (e.g., in cytokine response profiling), Cmd178 (TFA) is the preferred choice due to its reported high selectivity for STAT5 over STAT1 . This contrasts with multi-STAT inhibitors like Nifuroxazide or Pimozide, which exhibit broader STAT family inhibition and may introduce confounding variables.

Potent Low-Nanomolar STAT5 Inhibition for Cellular and Biochemical Assays

For assays requiring sub-micromolar STAT5 inhibition, Cmd178 (TFA) offers a potency advantage (IC50 = 15.8 nM) over commonly used STAT5 tool compounds such as IST5-002 (IC50 = 1.5-3.5 μM) . This allows for lower working concentrations, reducing solvent exposure and potential off-target effects in long-term culture or high-content screening formats.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cmd178 (tfa)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.